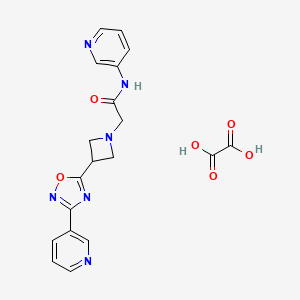

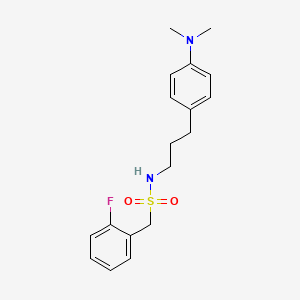

![molecular formula C12H11ClN2O B2737548 N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide CAS No. 2288716-11-8](/img/structure/B2737548.png)

N-[(2E)-2-(Chloromethyl)-3-cyanoprop-2-en-1-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Targeted Drug Delivery and Cytotoxicity

Research on benzamide derivatives, including those conjugated with alkylating cytostatics like chlorambucil, has shown promising results in targeted drug delivery and enhanced cytotoxicity against melanoma cells. These derivatives, including chlorambucil-benzamide conjugates, have demonstrated higher toxicity against B16 melanoma and SK-MEL-28 cells compared to chlorambucil alone, indicating their potential for selective in vivo delivery of cytostatics in melanoma therapy (Wolf et al., 2004).

Colorimetric Sensing of Fluoride Anions

The synthesis and application of benzamide derivatives in colorimetric sensing, particularly for fluoride anions, have been explored. Certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit significant color transitions in response to fluoride ions, leveraging deprotonation-enhanced intramolecular charge transfer mechanisms. This property underlines their application in environmental monitoring and analytical chemistry (Younes et al., 2020).

Biological Activity Against Pathogens

A series of chloro-substituted benzamides have been evaluated for their antimicrobial activity, showing promising results against mycobacterial, bacterial, and fungal strains. These compounds have also shown activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts, indicating their potential use in agriculture and pharmaceuticals to combat various pathogens (Imramovský et al., 2011).

Agricultural Applications as Herbicides

Research into benzamides like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has unveiled their herbicidal activity on annual and perennial grasses, with potential utility in forage legumes, certain turf grasses, and cultivated crops. These findings highlight the versatility of benzamide derivatives in agricultural applications (Viste et al., 1970).

Synthesis and Ligation in Chemistry

Benzamide derivatives have been synthesized for ligation with metals like palladium(II), platinum(II), and ruthenium(II), demonstrating the compounds' versatility in coordination chemistry. The synthesis and structural elucidation of these compounds pave the way for their application in materials science, catalysis, and the development of new materials (Singh et al., 2002).

Propiedades

IUPAC Name |

N-[(E)-2-(chloromethyl)-3-cyanoprop-2-enyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-8-10(6-7-14)9-15-12(16)11-4-2-1-3-5-11/h1-6H,8-9H2,(H,15,16)/b10-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIWIJYCOBIXRX-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=CC#N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC/C(=C\C#N)/CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)

![1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole](/img/structure/B2737469.png)

![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)

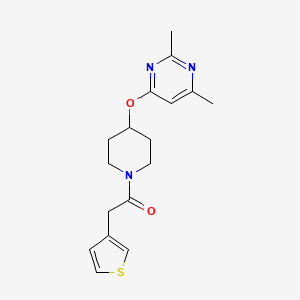

![2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2737476.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)

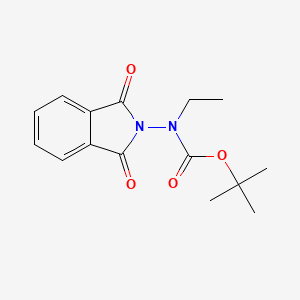

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)

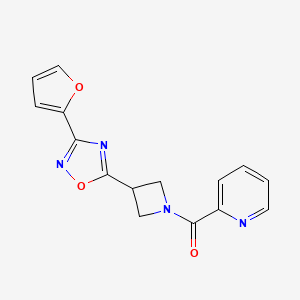

![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)